2-methylpropyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate 2-methylpropyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
Brand Name: Vulcanchem
CAS No.: 1021251-57-9
VCID: VC11959564
InChI: InChI=1S/C21H19N3O2S2/c1-14(2)12-26-21(25)15-5-7-17(8-6-15)23-11-16(10-22)20-24-18(13-28-20)19-4-3-9-27-19/h3-9,11,13-14,23H,12H2,1-2H3/b16-11+
SMILES: CC(C)COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CS3
Molecular Formula: C21H19N3O2S2
Molecular Weight: 409.5 g/mol

2-methylpropyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

CAS No.: 1021251-57-9

Cat. No.: VC11959564

Molecular Formula: C21H19N3O2S2

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

2-methylpropyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate - 1021251-57-9

Specification

CAS No. 1021251-57-9
Molecular Formula C21H19N3O2S2
Molecular Weight 409.5 g/mol
IUPAC Name 2-methylpropyl 4-[[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzoate
Standard InChI InChI=1S/C21H19N3O2S2/c1-14(2)12-26-21(25)15-5-7-17(8-6-15)23-11-16(10-22)20-24-18(13-28-20)19-4-3-9-27-19/h3-9,11,13-14,23H,12H2,1-2H3/b16-11+
Standard InChI Key FGBDZVYSCZSFAB-LFIBNONCSA-N
Isomeric SMILES CC(C)COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3
SMILES CC(C)COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CS3
Canonical SMILES CC(C)COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CS3

Introduction

2-Methylpropyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a complex organic compound with a molecular formula of C21H19N3O2S2 and a molecular weight of approximately 409.5 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties, showing effectiveness against bacteria and fungi. It has been tested against pathogens like Staphylococcus aureus and Candida albicans, indicating potential as an alternative treatment for infections.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

Proposed Mechanisms of Action

The biological activity of this compound is proposed to involve several mechanisms:

  • Inhibition of Enzymatic Activity: The cyano group may interact with key enzymes involved in cancer metabolism or microbial resistance.

  • Disruption of Cell Membranes: The thiophene and thiazole rings may contribute to membrane disruption in microbial cells.

  • Modulation of Signaling Pathways: The compound may influence signaling pathways related to cell survival and proliferation in cancer cells.

Synthesis and Characterization

The synthesis of such compounds typically involves multi-step organic reactions, requiring specific reagents and catalysts. Techniques like NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator